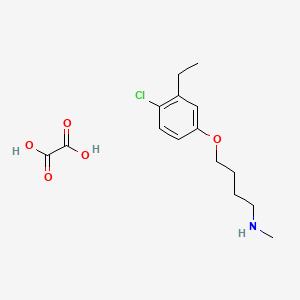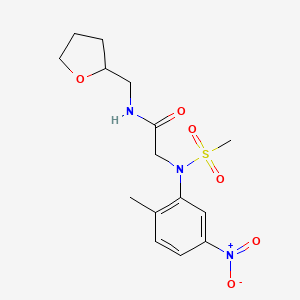
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine;oxalic acid
Descripción general
Descripción
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine; oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety
Métodos De Preparación
The synthesis of 4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine typically involves a multi-step process. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the amine group. The final step involves the formation of the oxalic acid salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents that convert the compound into its reduced form.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound may be used in studies related to cellular processes and biochemical pathways.
Industry: It can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine can be compared with other similar compounds, such as:
4-chloro-3-ethylphenoxy derivatives: These compounds share a similar phenoxy structure but differ in their functional groups.
N-methylbutan-1-amine derivatives: These compounds have a similar amine structure but differ in their substituents.
Oxalic acid salts: These compounds share the oxalic acid moiety but differ in their cationic components.
The uniqueness of 4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(4-chloro-3-ethylphenoxy)-N-methylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.C2H2O4/c1-3-11-10-12(6-7-13(11)14)16-9-5-4-8-15-2;3-1(4)2(5)6/h6-7,10,15H,3-5,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNJCDLBDCQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCNC)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(4-fluorophenyl)-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095262.png)

![[4-(2-biphenylyloxy)butyl]methylamine oxalate](/img/structure/B4095269.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4095281.png)


![6-methoxy-3-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4095300.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4095305.png)
![3-bromo-N-[(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4095311.png)

![4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride](/img/structure/B4095336.png)
![N-[3-(4-biphenylyloxy)propyl]cyclopentanamine oxalate](/img/structure/B4095341.png)
![N-(4-fluorophenyl)-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4095353.png)
